molecular formula C10H11ClF3NO B11858473 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride

3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride

Cat. No.: B11858473
M. Wt: 253.65 g/mol
InChI Key: BLQHTWODRSDPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a fluorinated azetidine derivative featuring a trifluoromethoxy (-OCF₃) substituent at the ortho position of the phenyl ring (Figure 1). Azetidines, four-membered nitrogen-containing rings, are pharmacologically significant due to their conformational rigidity and metabolic stability compared to larger heterocycles like piperidines or pyrrolidines. The trifluoromethoxy group enhances lipophilicity and resistance to enzymatic degradation, making this compound valuable in drug discovery, particularly for central nervous system (CNS) targets.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-4-2-1-3-8(9)7-5-14-6-7;/h1-4,7,14H,5-6H2;1H

InChI Key

BLQHTWODRSDPPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2OC(F)(F)F.Cl

Origin of Product

United States

Preparation Methods

Cyclization of α-Substituted Arylmethylamines

A widely cited method involves reacting α-substituted 2-(trifluoromethoxy)benzylamines with 1,3-dihalopropanes. For example, benzhydrylamine derivatives react with 1-bromo-3-chloropropane in a hot solvent (e.g., butanol/water) containing a non-nucleophilic base (e.g., K₂CO₃) at 85°–150°C. This forms an N-protected azetidine intermediate, which undergoes hydrogenolysis to yield the free base. Key parameters include:

  • Molar ratio : 1:1 to 5:1 (1,3-dihalopropane:amine).

  • Solvent system : Polar aprotic solvents (DMF, THF) enhance cyclization efficiency.

  • Catalyst : Palladium on charcoal (Pd/C) or palladium hydroxide (Pd(OH)₂) for hydrogenolysis.

Reductive Amination and Ring Closure

An alternative route starts with 2-(trifluoromethoxy)benzaldehyde , which undergoes imination with β-amino alcohols followed by cyclization. For instance, treatment with epichlorohydrin in ethanol/water under basic conditions forms azetidinols, which are reduced using LiAlH₄ or NaBH₄ to yield the azetidine core. This method offers stereochemical control, with diastereomeric ratios exceeding 90:10 under optimized conditions.

Hydrogenolysis and Deprotection

Protected intermediates (e.g., N-benzhydrylazetidine) require deprotection to liberate the free base. Catalytic hydrogenation at 40–80 psi H₂ and 40°–80°C in methanol/HCl removes benzhydryl groups, yielding the azetidine hydrochloride directly. Alternatively, acidic hydrolysis (e.g., HCl gas in ethanol) cleaves tert-butyl carbamates, though this risks ring opening.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt via:

  • Gas-phase neutralization : Introducing HCl gas into a stirred solution of the free base in anhydrous ether or ethanol.

  • Aqueous acid extraction : Mixing the free base with concentrated HCl, followed by solvent evaporation.
    Yields exceed 85% when using stoichiometric HCl in non-aqueous media to prevent hydrolysis.

Process Optimization and Scalability

Continuous-Flow Synthesis

Recent advances employ flow chemistry for azetidinium salt synthesis. A mix of 2-(trifluoromethoxy)benzylamine and epichlorohydrin in ethanol is processed at 60°C with a 60-minute residence time, achieving 92% conversion. This method reduces side reactions and scales efficiently to gram quantities.

Solvent and Temperature Effects

  • Solvent : THF and DMF enhance ring-closure rates but require rigorous drying to avoid hydrolysis.

  • Temperature : Cyclization proceeds optimally at 95°–105°C, while higher temperatures (>120°C) promote decomposition.

Analytical Characterization

ParameterMethodKey FindingsSource
Purity HPLC (C18, acetonitrile/water)>98% purity post-recrustallization; detects <1% ring-opened byproducts
Structure ¹H/¹³C NMR (DMSO-d₆)δ 3.2–3.8 ppm (azetidine CH₂), δ 4.5–5.0 ppm (CF₃O)
Salt stoichiometry Elemental analysisCl⁻ content matches theoretical 13.2% for C₁₁H₁₃ClF₃NO

Challenges and Mitigation

  • Ring-opening during hydrolysis : Minimized by using anhydrous HCl and avoiding prolonged exposure to aqueous acids.

  • Low yields in cyclization : Additives like tetrabutylammonium bromide (TBAB) improve phase transfer in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can result in a variety of substituted compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 3-(2-(trifluoromethoxy)phenyl)azetidine hydrochloride involves multiple steps, often starting from readily available trifluoromethylated phenols. The introduction of the azetidine ring can be achieved through various cyclization methods, including nucleophilic substitutions and cycloadditions. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity.

Anticonvulsant Activity

Research indicates that azetidine derivatives, including those with trifluoromethoxy substitutions, exhibit anticonvulsant properties. For instance, compounds structurally related to 3-(2-(trifluoromethoxy)phenyl)azetidine have shown efficacy in treating epilepsy by modulating neurotransmitter systems . The pharmacological profile suggests that these compounds may act on sodium channels or GABA receptors, making them candidates for further development in epilepsy therapy.

Anticancer Potential

Recent studies have highlighted the anticancer potential of trifluoromethylated compounds. In vitro assays have demonstrated that related azetidine derivatives can inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer treatment.

Anticancer Studies

A study evaluating the anticancer activity of a series of trifluoromethylated azetidines reported significant growth inhibition against human tumor cell lines with IC50 values ranging from 10 to 20 μM . These findings suggest that the incorporation of trifluoromethoxy groups enhances the cytotoxicity of azetidine derivatives.

Anticonvulsant Research

Another investigation focused on the anticonvulsant effects of azetidine derivatives revealed that specific modifications to the azetidine structure could lead to improved efficacy and reduced side effects compared to existing treatments . The study utilized animal models to assess the protective effects against induced seizures, demonstrating promising results for future clinical applications.

Comparative Data Table

Compound Activity IC50/ED50 Reference
This compoundAnticonvulsantED50: 50 mg/kg
Related Azetidine Derivative AAnticancerIC50: 15 μM
Related Azetidine Derivative BAnticancerIC50: 17 μM

Mechanism of Action

The mechanism of action of 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group and azetidine ring play crucial roles in its activity. The compound can bind to target proteins or enzymes, modulating their function and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Substituent Orientation Effects

(a) 3-(4-(Trifluoromethoxy)phenyl)azetidine Hydrochloride
  • CAS : 1864057-70-4
  • Molecular Formula: C₁₀H₁₂FNO·HCl
  • Key Differences : The trifluoromethoxy group is para-substituted on the phenyl ring. This positional change reduces steric hindrance but may alter binding affinity in receptor targets due to electronic effects.
  • Similarity Score : Structural similarity ≈ 0.94 (based on scaffold alignment).
(b) 3-(3-(Trifluoromethyl)phenyl)azetidine Hydrochloride
  • CAS : 1203683-17-3
  • Molecular Formula : C₁₀H₁₁F₃N·HCl
  • Key Differences: Replaces -OCF₃ with -CF₃ at the meta position.
  • Similarity Score : 0.97 (functional group similarity).

Ring Size and Saturation: Azetidine vs. Larger Heterocycles

(a) 2-(4-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride
  • CAS : 1391407-62-7
  • Molecular Formula : C₁₁H₁₂F₃N·HCl
  • Key Differences : Pyrrolidine (5-membered ring) increases conformational flexibility but reduces ring strain. This may improve bioavailability but decrease target selectivity compared to azetidines.
  • Similarity Score : 0.90 (scaffold similarity).
(b) 3-(3-(Trifluoromethyl)phenoxy)azetidine Hydrochloride
  • CAS : 823782-74-7
  • Molecular Formula: C₁₀H₁₁F₃NO·HCl
  • Key Differences : An ether linkage (-O-) replaces direct phenyl-azetidine bonding. This introduces polarity and may reduce metabolic stability.
  • Similarity Score : 0.78 (functional group divergence).

Substituent Modifications: Fluorine and Alkyl Groups

(a) 3-Fluoroazetidine Hydrochloride
  • CAS : 617718-46-4
  • Molecular Formula : C₃H₆FN·HCl
  • Key Differences : A fluorine atom replaces the phenyl group on the azetidine ring. This simplification reduces molecular weight (MW = 123.55 g/mol) but eliminates aromatic interactions critical for target binding.
  • Similarity Score : 0.81 (scaffold similarity).
(b) 3-Methyl-3-(trifluoromethoxy)azetidine Hydrochloride
  • CAS : 2518152-25-3
  • Molecular Formula: C₅H₉F₃NO·HCl
  • Key Differences: A methyl group is added to the azetidine ring adjacent to the trifluoromethoxy group.

Data Tables: Structural and Physicochemical Comparisons

Table 1. Substituent and Ring Size Effects

Compound Name CAS Molecular Formula MW (g/mol) Ring Size Substituent Position Key Feature
Target Compound 960492-85-7 C₁₁H₁₂F₃NO·HCl 267.68 4 Ortho (-OCF₃) High metabolic stability
3-(4-(Trifluoromethoxy)phenyl)azetidine HCl 1864057-70-4 C₁₀H₁₂FNO·HCl 217.67 4 Para (-OCF₃) Reduced steric hindrance
2-(4-(Trifluoromethyl)phenyl)pyrrolidine HCl 1391407-62-7 C₁₁H₁₂F₃N·HCl 251.68 5 Para (-CF₃) Increased flexibility

Table 2. Functional Group Modifications

Compound Name CAS Functional Group MW (g/mol) Similarity Score Bioactivity Consideration
3-Fluoroazetidine HCl 617718-46-4 -F on azetidine 123.55 0.81 Lower lipophilicity
3-(3-(Trifluoromethyl)phenoxy)azetidine HCl 823782-74-7 -O- linkage 243.66 0.78 Enhanced polarity, reduced stability
3-Methyl-3-(trifluoromethoxy)azetidine HCl 2518152-25-3 -CH₃ on azetidine 191.58 0.65 Steric hindrance limits binding

Biological Activity

3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. Its unique structural characteristics, particularly the trifluoromethoxy group and azetidine ring, contribute to its physicochemical properties and biological interactions.

  • Molecular Formula : C11H12F3N
  • Molecular Weight : Approximately 251.68 g/mol
  • CAS Number : 1354961-96-8
  • IUPAC Name : this compound

The trifluoromethoxy group enhances the compound's lipophilicity, facilitating better penetration through lipid membranes, which is crucial for its therapeutic efficacy.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The enhanced lipophilicity allows for increased interaction with biological membranes and targets, potentially leading to significant biological effects. Preliminary studies suggest that it may act as an inhibitor or modulator of specific biological pathways, although further research is needed to elucidate these mechanisms fully.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. For instance, it has shown potent inhibitory effects on various cancer cell lines, including:

  • MDA-MB-231 (Triple-negative breast cancer): Exhibited an IC50 value of approximately 0.126 μM, indicating strong antiproliferative activity.
  • Cell Line Selectivity : It displayed a nearly 20-fold selectivity over non-cancerous MCF10A cells, suggesting a potential for targeted cancer therapy .

Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various microbial strains. Its structural features contribute to its ability to disrupt microbial membranes, which enhances its efficacy as an antimicrobial agent.

Comparative Analysis with Similar Compounds

CompoundBiological ActivityIC50 (µM)Selectivity
This compoundAnticancer0.12620-fold over MCF10A
TAE226AnticancerNot specifiedReference compound
Other azetidine derivativesVariableGenerally higherVariable

This table illustrates the relative potency and selectivity of this compound compared to other compounds in its class.

Case Studies and Research Findings

Recent studies have focused on the pharmacodynamics and therapeutic potential of this compound:

  • In Vivo Studies : In animal models, treatment with this compound inhibited lung metastasis in mice inoculated with MDA-MB-231 cells. The results indicated a significant reduction in metastatic nodules compared to control groups .
  • Mechanistic Insights : The compound has been shown to inhibit matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis and tissue remodeling. This off-target activity may contribute to its overall efficacy against tumor progression .
  • Pharmacokinetics : Initial pharmacokinetic studies indicate that the compound maintains effective plasma levels for extended periods post-administration, suggesting favorable absorption and distribution characteristics necessary for therapeutic applications .

Q & A

Q. What are the key steps in synthesizing 3-(2-(Trifluoromethoxy)phenyl)azetidine hydrochloride, and how can purity be optimized?

The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitution to introduce the trifluoromethoxy phenyl group to the azetidine ring. Critical steps include:

  • Ring formation : Azetidine rings are constructed via cyclization of β-amino alcohols or alkylation of azetidine precursors .
  • Functionalization : The trifluoromethoxy group is introduced using trifluoromethylation reagents under controlled temperatures (e.g., 0–60°C) .
  • Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel with dichloromethane/methanol gradients) ensures >95% purity. Reaction monitoring via TLC or HPLC is essential to minimize byproducts .

Q. What physicochemical properties are critical for this compound’s biological activity?

Key properties include:

  • Molecular weight : 251.68 g/mol (hydrochloride salt) .
  • Lipophilicity : The trifluoromethoxy group enhances logP, improving membrane permeability. Calculated logP values range from 2.1–2.5 .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but limited in aqueous buffers. Solubility can be improved using co-solvents like PEG-400 .

Q. Which analytical methods are recommended for characterizing this compound?

  • Structural confirmation : 1^1H/13^13C NMR (DMSO-d6 or CDCl3) for azetidine ring protons (δ 3.5–4.5 ppm) and aromatic signals (δ 6.8–7.6 ppm) .
  • Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 252.1) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Substituent modifications : Replace the trifluoromethoxy group with other electron-withdrawing groups (e.g., CF3, CN) to modulate electronic effects. For example, 3-(2-(Trifluoromethyl)phenyl)azetidine analogs show improved receptor binding .
  • Ring expansion : Test azetidine vs. pyrrolidine/piperidine derivatives to evaluate steric effects on target engagement .
  • In silico modeling : Molecular docking (AutoDock Vina) predicts binding modes to enzymes like monoamine oxidases or kinases. MD simulations assess stability of ligand-protein complexes .

Q. What experimental strategies can elucidate the compound’s mechanism of action in CNS disorders?

  • Binding assays : Surface plasmon resonance (SPR) or radioligand displacement studies (e.g., 3^3H-labeled ligands) to quantify affinity for receptors (e.g., serotonin or dopamine transporters) .
  • Functional assays : Calcium flux or cAMP assays in neuronal cell lines (e.g., SH-SY5Y) to assess downstream signaling .
  • In vivo models : Behavioral tests (e.g., forced swim test for antidepressant activity) in rodents, paired with pharmacokinetic profiling (plasma/brain distribution) .

Q. How can researchers address low aqueous solubility during formulation studies?

  • Prodrug strategies : Synthesize phosphate or ester prodrugs to enhance solubility. For example, conversion to a hemisuccinate salt increases water solubility by 10-fold .
  • Nanocarriers : Encapsulate in liposomes or polymeric nanoparticles (PLGA) for sustained release .
  • Co-solvent systems : Use cyclodextrin complexes or micellar solutions (e.g., Tween-80) for in vitro assays .

Q. What methods optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Screen variables (temperature, catalyst loading) via fractional factorial design to identify optimal conditions .
  • Catalyst selection : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in trifluoromethoxy introduction steps .
  • Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for azetidine ring formation .

Q. What safety protocols are essential for handling this compound?

  • GHS classification : Corrosive (Category 1B), skin/eye irritation. Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid halogenated byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.